molecular formula C11H12N2O5 B372857 Ethyl 2-(acetylamino)-4-nitrobenzoate

Ethyl 2-(acetylamino)-4-nitrobenzoate

Cat. No.: B372857
M. Wt: 252.22g/mol
InChI Key: XBIKHYPBFPXZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(acetylamino)-4-nitrobenzoate is a nitro-substituted benzoate ester featuring an acetylamino group at the 2-position and a nitro group at the 4-position. This compound belongs to a class of aromatic esters with applications in pharmaceutical intermediates and organic synthesis. The presence of both electron-withdrawing (nitro) and electron-donating (acetylamino) groups creates unique reactivity, making it valuable for designing drug candidates or functional materials.

Properties

Molecular Formula

C11H12N2O5

Molecular Weight

252.22g/mol

IUPAC Name

ethyl 2-acetamido-4-nitrobenzoate

InChI

InChI=1S/C11H12N2O5/c1-3-18-11(15)9-5-4-8(13(16)17)6-10(9)12-7(2)14/h4-6H,3H2,1-2H3,(H,12,14)

InChI Key

XBIKHYPBFPXZEI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Properties: The nitro group at the 4-position increases electrophilicity, while the acetylamino group at the 2-position introduces hydrogen-bonding capability, influencing solubility and crystallinity.

Analytical and Chromatographic Behavior

Retention times (tR) from HPLC analysis () highlight polarity differences among nitrobenzoate derivatives:

Compound Retention Time (min) Mobile Phase Gradient Notes
4-Nitrobenzoic acid 5.17 80% H2O/20% ACN Higher polarity due to -COOH
Vinyl 4-nitrobenzoate 6.14 80% H2O/20% ACN Lower polarity than acid
N-(2-(diethylamino)ethyl)-4-nitrobenzamide 2.03 80% H2O/20% ACN Polar amide group reduces tR

This compound is expected to exhibit intermediate retention behavior due to its ester and acetylamino groups, though exact data are unavailable in the provided evidence.

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